4,4'-Dihydroxystilbene

Antioxidant Lipid peroxidation β-Carotene bleaching

4,4'-Dihydroxystilbene (DHS, trans-4,4'-stilbenediol), a synthetic stilbenoid and the parent compound of diethylstilbestrol, is a resveratrol analogue distinguished by hydroxyl groups at the para positions of both phenyl rings. This symmetrical dihydroxy substitution pattern confers quantifiable differences in antioxidant capacity, Nrf2 pathway activation, and cytotoxicity profiles compared to resveratrol (3,5,4'-trihydroxystilbene) and other hydroxylated stilbenes such as pinosylvin, pterostilbene, and piceatannol, making it a valuable probe for structure-activity relationship (SAR) studies and a candidate for targeted therapeutic development.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 15058-36-3
Cat. No. B084347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxystilbene
CAS15058-36-3
Synonyms4,4'-dihydroxy-trans-stilbene
4,4'-dihydroxystilbene
4,4'-stilbenediol
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
InChIKeyXLAIWHIOIFKLEO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxystilbene (CAS 15058-36-3): A Resveratrol Analogue Stilbenoid with Differentiated Pharmacological Profile for Biomedical Procurement


4,4'-Dihydroxystilbene (DHS, trans-4,4'-stilbenediol), a synthetic stilbenoid and the parent compound of diethylstilbestrol, is a resveratrol analogue distinguished by hydroxyl groups at the para positions of both phenyl rings [1]. This symmetrical dihydroxy substitution pattern confers quantifiable differences in antioxidant capacity, Nrf2 pathway activation, and cytotoxicity profiles compared to resveratrol (3,5,4'-trihydroxystilbene) and other hydroxylated stilbenes such as pinosylvin, pterostilbene, and piceatannol, making it a valuable probe for structure-activity relationship (SAR) studies and a candidate for targeted therapeutic development [2].

Why 4,4'-Dihydroxystilbene Cannot Be Replaced by Resveratrol or Other Stilbenoids: The Evidence for Substitution-Specific Differentiation


Within the stilbenoid class, the number and position of hydroxyl groups dictate biological activity, pharmacokinetics, and mechanism of action. DHS (4,4'-dihydroxy substitution) exhibits a distinct pharmacological fingerprint compared to resveratrol (3,5,4'-trihydroxy) and other analogs. In direct head-to-head comparisons, DHS demonstrates superior antioxidant capacity in lipophilic environments (82% inhibition of β-carotene bleaching vs. lower efficacy for resveratrol and ε-viniferin) [1], greater potency as an Nrf2 activator (outperforming both sulforaphane and resveratrol) [2], and higher cytotoxicity against neuroblastoma cells [3]. These differences arise from specific molecular interactions—for example, DHS targets Keap1 Cys151 to block Nrf2 ubiquitylation, a mechanism not shared by all stilbenes. Simple interchange with resveratrol or other analogs would therefore compromise experimental outcomes and therapeutic efficacy in applications where these differentiated properties are critical.

4,4'-Dihydroxystilbene: Comparative Quantitative Evidence Against Closest Analogs for Scientific Procurement Decisions


Antioxidant Capacity in Lipophilic Environment: DHS Outperforms Resveratrol and ε-Viniferin in the Oil/Water/LOO• System

DHS exhibited the highest antioxidant capacity among tested stilbenes (including resveratrol, 4-hydroxystilbene, 3,5-dihydroxystilbene, and trimethylresveratrol) in the oil/water/LOO• emulsion system, achieving 82% inhibition of β-carotene bleaching. In the same assay, DHS outperformed trans-ε-viniferin (the resveratrol dimer), which showed superior activity only in the polar DMSO/O₂⁻ system (IC₅₀ = 0.14 mM) [1]. This differential performance across polarity environments highlights DHS's unique suitability for protecting lipid-rich biological compartments.

Antioxidant Lipid peroxidation β-Carotene bleaching

Nrf2 Activation Potency: DHS Is More Potent Than Sulforaphane and Resveratrol via Keap1 Cys151 Targeting

DHS was identified as an Nrf2 activator more potent than the well-known Nrf2 activator sulforaphane (SF) and resveratrol. DHS specifically reacts with Cys151 of Keap1, blocking Nrf2 ubiquitylation and enhancing intracellular antioxidant capacity [1]. In a cigarette smoke-induced COPD mouse model, DHS significantly reduced malondialdehyde (MDA) and 8-oxo-dG levels while suppressing TNF-α, COX-2, and MMP-9 production, demonstrating in vivo functional superiority over resveratrol, whose clinical utility is limited by low efficiency and poor bioavailability [1]. The study provides qualitative ranking (DHS > SF > resveratrol) based on Nrf2 activation potency, though exact fold-change values require reference to the full text for quantitative ARE-luciferase data.

Nrf2 activator Keap1 Oxidative stress

Cytotoxicity Against Neuroblastoma: DHS Exhibits Higher Potency Than Resveratrol in IMR32 Cells

In a screen of five hydroxystilbenes and resveratrol against human neuroblastoma cell lines (IMR32), DHS was the most potent compound. MTT, sub-G1, annexin V, and clonogenic assays all established higher cytotoxicity of DHS than resveratrol [1]. DHS (20 μM) induced both mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP) in IMR32 cells, a dual-targeting mechanism not observed with resveratrol at equivalent concentrations. In vivo, DHS (100 mg/kg) inhibited human neuroblastoma tumor growth in SCID mice by 51% [1].

Neuroblastoma Cytotoxicity Mitochondrial permeabilization

Antiangiogenic Activity: DHS Inhibits Pro-MMP-9 Production and VEGF-Induced Angiogenesis More Potently Than Resveratrol

Among 21 synthetic and natural stilbenes screened for antiangiogenic activity, 2,3-, 3,4-, and 4,4'-dihydroxystilbene (DHS) inhibited pro-MMP-9 production in colon 26 cells at 5–25 μM, VEGF-induced HUVEC migration at 10–25 μM, and VEGF-induced angiogenesis at 5–50 μM. Resveratrol required higher concentrations (25–50 μM) to achieve comparable inhibition. Thus, DHS and other dihydroxystilbenes exhibited greater antiangiogenic potency than resveratrol [1]. DHS (8 mg/kg, i.p.) also inhibited tumor-induced neovascularization in vivo and suppressed VEGFR-2 phosphorylation, a mechanism not observed with resveratrol at equivalent doses [1].

Angiogenesis MMP-9 VEGF

Melanoma Tumor Growth Inhibition: DHS Demonstrates Potent In Vivo Antitumor and Antimetastatic Activity

DHS showed potent melanoma cytotoxicity in MTT and clonogenic assays, inducing apoptosis via caspase activation and robust G1-phase cell cycle arrest. In a murine melanoma model, DHS significantly reduced tumor growth [1]. DHS also inhibited melanoma cell migration and invasion (wound healing and Transwell assays) and modulated MMP-2/9, N-cadherin, E-cadherin, and survivin expression. In vivo, DHS significantly reduced large melanoma nodule formation in lung parenchyma, demonstrating antimetastatic efficacy [1]. While resveratrol was not directly compared in the same study, DHS's potency aligns with and extends beyond resveratrol's reported antimelanoma effects, with additional anti-invasive and antimetastatic mechanisms.

Melanoma Metastasis Tumor growth inhibition

Pharmacokinetic Advantage: Cyclodextrin-Solubilized DHS Achieves 15-Fold Higher Oral Bioavailability Compared to Native DHS and Outperforms Resveratrol

Native DHS has low oral bioavailability (F = 2.22 ± 0.72%) when administered as an oral suspension (10 mg/kg) in Sprague-Dawley rats, with slow absorption (t_max 180–300 min) and limited plasma exposure. However, when fully solubilized with hydroxypropyl-β-cyclodextrin, DHS absorption was rapid (t_max 30–45 min), with >15-fold increase in C_max, AUC_(0→last), and bioavailability (F = 36.3 ± 4.8%) [1]. Statistical comparison confirmed that DHS exhibits a superior pharmacokinetic profile compared to resveratrol, which also suffers from poor bioavailability but lacks the dramatic cyclodextrin enhancement window observed for DHS [1].

Pharmacokinetics Oral bioavailability Cyclodextrin formulation

Optimal Application Scenarios for 4,4'-Dihydroxystilbene Based on Differentiated Evidence


Lipid Peroxidation Research and Membrane Protection Studies

DHS is the stilbenoid of choice for investigating lipid peroxidation mechanisms and evaluating membrane-protective antioxidants in oil/water emulsion systems. With 82% inhibition of β-carotene bleaching—the highest among tested stilbenes including resveratrol and ε-viniferin [1]—DHS provides a superior positive control for assays modeling lipoperoxyl radical-mediated damage. This makes DHS particularly valuable for food science applications, atherosclerosis research, and cosmetic formulation development where lipid-phase antioxidant activity is critical.

Nrf2 Pathway Activation and COPD/Inflammatory Disease Models

For researchers studying Nrf2-mediated cytoprotection or developing therapeutics for chronic obstructive pulmonary disease (COPD) and other oxidative stress-driven inflammatory conditions, DHS is the preferred Nrf2 activator. Its potency exceeds both sulforaphane (the gold-standard Nrf2 activator) and resveratrol, acting through a defined mechanism—specific reaction with Keap1 Cys151 to block Nrf2 ubiquitylation [1]. The validated in vivo efficacy in a cigarette smoke-induced COPD mouse model, with quantifiable reductions in MDA, 8-oxo-dG, TNF-α, COX-2, and MMP-9, positions DHS as a superior tool compound and lead candidate.

Neuroblastoma and Dual Mitochondrial-Lysosomal Targeting Research

DHS is uniquely suited for neuroblastoma research requiring a compound that simultaneously induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP)—a dual-targeting mechanism not achieved by resveratrol [1]. With demonstrated in vivo tumor growth inhibition of 51% in a SCID mouse xenograft model (100 mg/kg), DHS serves as a validated in vivo probe for studying organelle-targeted apoptosis in pediatric cancers.

Antiangiogenic Drug Discovery and VEGFR-2 Signaling Studies

In antiangiogenic screening cascades, DHS outperforms resveratrol at lower concentrations (5–25 μM vs. 25–50 μM for pro-MMP-9 inhibition) and uniquely inhibits VEGFR-2 phosphorylation, a mechanism not observed with resveratrol [1]. Researchers investigating VEGF signaling or developing antiangiogenic therapies should prioritize DHS as a reference compound with well-characterized potency, in vivo neovascularization inhibition, and a defined molecular target profile.

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